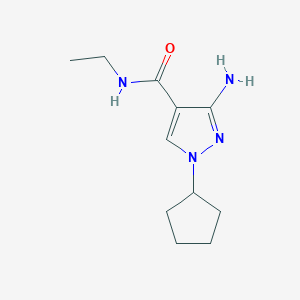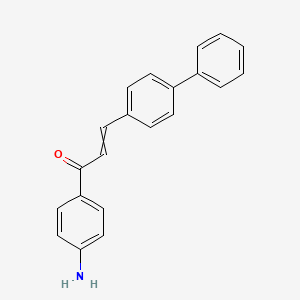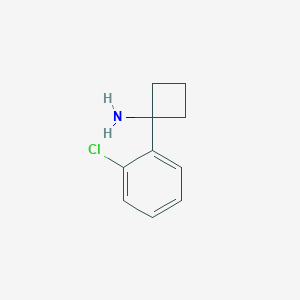![molecular formula C16H30N4 B11730155 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B11730155.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diéthylamino)éthylméthylamine est un composé organique complexe appartenant à la classe des pyrazoles. Les pyrazoles sont connus pour leur polyvalence en synthèse organique et en chimie médicinale . Ce composé est particulièrement intéressant en raison de sa structure unique, qui comprend un groupe cyclopentyle, un groupe méthyle et un groupe diéthylaminoéthyle liés à un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(diéthylamino)éthylméthylamine implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrazole, suivie de l'introduction des groupes cyclopentyle et méthyle. La dernière étape implique la fixation du groupe diéthylaminoéthyle. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants comme le dichlorométhane ou le tétrahydrofurane (THF) et peuvent impliquer des catalyseurs tels que le palladium ou le cuivre .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des systèmes automatisés pour garantir la cohérence et l'efficacité. L'utilisation de réacteurs à haute pression et de systèmes à flux continu peut contribuer à accroître la production tout en maintenant la qualité du composé .
Analyse Des Réactions Chimiques
Types de réactions
2-(diéthylamino)éthylméthylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles comme l'azoture de sodium. Les conditions réactionnelles impliquent souvent des températures, des pressions et des niveaux de pH spécifiques pour optimiser le rendement et la sélectivité des réactions .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des halogénures ou des amines .
Applications de la recherche scientifique
2-(diéthylamino)éthylméthylamine a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé comme sonde pour étudier les processus et les interactions biologiques.
Médecine : Il a des applications thérapeutiques potentielles, y compris comme agent antimicrobien ou anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et catalyseurs
Mécanisme d'action
Le mécanisme d'action de 2-(diéthylamino)éthylméthylamine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans les processus biologiques. Le composé peut moduler l'activité de ces cibles, ce qui conduit à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de pyrazole tels que :
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)méthylamine .
Unicité
2-(diéthylamino)éthylméthylamine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C16H30N4 |
|---|---|
Poids moléculaire |
278.44 g/mol |
Nom IUPAC |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H30N4/c1-4-19(5-2)11-10-17-12-15-13-20(18-14(15)3)16-8-6-7-9-16/h13,16-17H,4-12H2,1-3H3 |
Clé InChI |
DIQLPPJMJLEKLS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1=CN(N=C1C)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730073.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730078.png)
![O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11730092.png)
![2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730104.png)
![2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730120.png)



![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)
![4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11730130.png)

![Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate](/img/structure/B11730138.png)
![3-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730139.png)
![hexyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730147.png)
